2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide involves complex organic reactions. For instance, Tsukamoto et al. (1995) described the synthesis of a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds, utilizing Michael addition reactions followed by cyclization. This method showcases the intricate steps required to construct the spiro and diazaspiro frameworks central to compounds similar to our subject of interest (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of spirocyclic and diazaspiro motifs, which are crucial for their biological activity. Studies on similar structures, such as the crystal structure analysis conducted by Doi et al. (1990), reveal that these compounds often exhibit a conformation where cyclic rings composing the main skeleton are distanced from each other, influencing their interaction with biological targets (Doi et al., 1990).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, influenced by their functional groups and structural configuration. For example, Konovalova et al. (2013) explored reactions leading to the synthesis of bridged analogs of pyrrolizidine alkaloids, highlighting the reactivity of certain moieties present in these complex structures (Konovalova et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for understanding the behavior of these compounds in biological systems. While specific data on 2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide are not provided, similar compounds' physical properties are meticulously studied to ensure their efficacy and safety in potential applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, play a significant role in the biological activity and pharmacokinetics of these compounds. Duran and Canbaz (2013) determined the acidity constants of similar acetamide derivatives, which is vital for predicting the compound's behavior in physiological conditions (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-11-13(12(2)23-18-11)8-20-10-16(7-15(20)22)3-5-19(6-4-16)9-14(17)21/h3-10H2,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPOIBGSUJCIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC3(CCN(CC3)CC(=O)N)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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